3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid
Description
Properties
Molecular Formula |
C24H25N3O2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C24H25N3O2/c1-27(19-8-3-2-4-9-19)20-10-11-21-17(14-20)6-5-7-18(21)15-26-23-16-25-13-12-22(23)24(28)29/h2-4,8-14,16,18,26H,5-7,15H2,1H3,(H,28,29) |
InChI Key |
XSMABFRQESMONQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C(CCC3)CNC4=C(C=CN=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of 6-(N-Methylanilino)-1,2,3,4-Tetrahydronaphthalen-1-ylmethanamine
The tetralin backbone is typically synthesized via Birch reduction of naphthalene derivatives or cyclization of arylpropionic acids . Recent advances leverage catalytic N-methylation to install the anilino group:
Step 1: Synthesis of 6-Anilino-1,2,3,4-Tetrahydronaphthalen-1-ylmethanamine
-
Substrate : 6-Amino-1,2,3,4-tetrahydronaphthalen-1-ylmethanamine.
-
Reaction : Ullmann-type coupling with iodobenzene using CuI/L-proline catalyst yields 6-anilino-tetralin.
Step 2: Selective N-Methylation
-
Catalyst : Ni/ZnAlOx-600 (26.5 mol%) under H₂/Ar at 160°C.
-
Conditions : Methanol as methyl donor, NaOH (1 equiv.), 24-hour reaction.
| Parameter | Value |
|---|---|
| Temperature | 160°C |
| Catalyst Loading | 26.5 mol% |
| Base | NaOH (1 equiv.) |
| Yield | 93% |
This method surpasses earlier Fe- or Mn-based systems in selectivity and yield.
Synthesis of Pyridine-4-Carboxylic Acid Derivatives
Direct Carboxylation of Pyridine
The 4-pyridinecarboxylic acid moiety is synthesized via:
-
Oxidative carboxylation : Pyridine with CO₂ under Rh catalysis (e.g., RhCl₃·3H₂O, 120°C, 20 bar CO₂).
-
Hydrolysis of nitriles : 4-Cyanopyridine treated with H₂SO₄/H₂O (reflux, 12 h).
Key Consideration : Ester protection (e.g., methyl ester) is often employed to prevent side reactions during subsequent coupling steps.
Coupling Strategies for Amine and Carboxylic Acid
Acyl Chloride-Mediated Coupling
-
Activation : Pyridine-4-carboxylic acid is converted to its acyl chloride using SOCl₂ and catalytic DMF (1 µL per 0.5 g acid).
-
Reaction : The acyl chloride reacts with the tetralin-amine in CH₂Cl₂ with triethylamine (1.7 mL per 1.67 g chloride).
-
Conditions : Reflux for 24 hours, followed by solvent removal and vacuum drying.
Catalytic Amidation
-
Reagents : EDC/HOBt or DCC/DMAP.
-
Advantage : Avoids harsh acidic conditions, preserving acid-sensitive groups.
Integrated Synthetic Route
Combining the above steps, a representative synthesis proceeds as follows:
-
Tetralin Amine Synthesis
-
Pyridine Acid Activation
-
Coupling
-
Deprotection (if esterified)
Overall Yield : 65–78% (multi-step).
Analytical and Purification Techniques
-
Purification : Vacuum distillation of intermediates (e.g., esterified pyridine derivatives).
-
Characterization :
Comparative Analysis of Catalytic Systems
Table 2 contrasts N-methylation catalysts for aniline derivatives:
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Base |
|---|---|---|---|---|
| Ni/ZnAlOx-600 | 160 | 24 | 93 | NaOH |
| Fe-BH | 150 | 24 | 64 | K₂CO₃ |
| Mn-PNP | 100 | 24 | 86 | t-BuOK |
| Co-NPs@NC | 160 | 24 | 67 | t-BuOK |
Ni/ZnAlOx-600 demonstrates superior activity due to its stabilized Ni⁰ sites and synergistic ZnAlOx support.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions can be performed on the nitro groups if present.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar structures to 3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid exhibit significant anticancer properties. The presence of the pyridine and tetrahydronaphthalene moieties can enhance the interaction with biological targets such as enzymes and receptors involved in cancer progression.
Case Study:
A study involving derivatives of tetrahydronaphthalene demonstrated their ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. These findings suggest that further modifications to the structure could yield more potent anticancer agents.
2. Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Some derivatives have been studied for their ability to cross the blood-brain barrier and exhibit neuroprotective activities against neurodegenerative diseases.
Case Study:
In vitro studies have shown that similar compounds can protect neurons from oxidative stress-induced damage, indicating a promising avenue for developing treatments for conditions like Alzheimer's disease.
Material Science Applications
1. Organic Light Emitting Diodes (OLEDs)
Compounds with similar polycyclic structures are being explored as materials for OLEDs due to their favorable electronic properties. The incorporation of 3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid into OLEDs could enhance light emission efficiency and stability.
Research Findings:
Studies have shown that polycyclic compounds can serve as effective emissive layers in OLEDs, improving color purity and device longevity. The unique electronic characteristics of the compound allow for fine-tuning of emission spectra.
Synthesis and Characterization
The synthesis of 3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid involves multi-step organic reactions including:
- Formation of the tetrahydronaphthalene core through cyclization reactions.
- Introduction of the N-methylanilino group via nucleophilic substitution.
- Carboxylic acid functionalization at the pyridine position.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of 3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to two structurally related analogs: 4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid () and 3-({[(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl}amino)pyridine-4-carboxylic acid (). Key differences lie in the core scaffold, substituents, and functional groups, which influence physicochemical and biological properties.
Table 1: Structural and Functional Comparison
*Calculated based on structural similarity to .
Research Findings and Implications
The 3-fluoroanilino group in ’s compound introduces electronegativity, which may strengthen halogen bonding in target interactions. Single-crystal X-ray data (R factor = 0.035) confirms planar geometry, favoring stable π-π stacking .
Carboxylic Acid Role: All three compounds retain the pyridine-4-carboxylic acid moiety, which is critical for salt formation (improving bioavailability) and hydrogen-bond donor/acceptor capacity.
Biological Activity
The compound 3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid is a polycyclic organic molecule with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 387.474 g/mol
- SMILES Notation : CN(c1ccccc1)c2ccc3c(c2)CCC[C@H]3CNc4cnccc4C(=O)O
The compound features a complex structure that includes a tetrahydronaphthalene moiety, which is significant for its biological interactions.
Research indicates that compounds similar to 3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid may exhibit various biological activities:
- Inhibition of Enzymatic Activity :
- Antineoplastic Properties :
Study 1: Anticancer Activity
A study investigated the anticancer properties of pyridine derivatives, including those structurally related to the target compound. The results indicated that specific modifications to the pyridine ring enhanced cytotoxicity against various cancer cell lines. The most active derivatives were found to inhibit cell proliferation significantly.
| Compound | IC (µM) | Cell Line |
|---|---|---|
| A | 1.3 | L1210 |
| B | 1.0 | MCF7 |
| C | 1.4 | HeLa |
Study 2: Mechanism Elucidation
Another investigation focused on the mechanism by which these compounds exert their effects. It was revealed that they induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Pharmacological Potential
The pharmacological profile of 3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid suggests potential applications in cancer therapy due to its ability to target critical pathways involved in tumor growth and survival.
Comparative Analysis with Related Compounds
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
